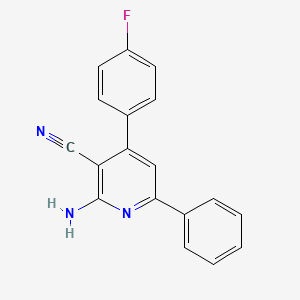

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Description

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a pyridine derivative with a fluorophenyl group at the 4-position and a phenyl group at the 6-position. This compound belongs to the 2-amino-3-cyanopyridine family, which serves as a critical intermediate in synthesizing heterocyclic compounds for pharmaceutical and materials science applications . Its structure combines electron-withdrawing (cyano, fluorophenyl) and electron-donating (amino) groups, enabling unique photophysical and chemical properties.

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDLZHWQNOIFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, which can be synthesized through various fluorination reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile has been explored for its potential therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Research indicates promising anticancer activity against various cancer cell lines, including leukemia and solid tumors. Its mechanism may involve apoptosis induction or cell cycle arrest.

Materials Science

The compound has shown potential as a fluorescent sensor in polymerization processes:

- Cationic Polymerization : It has been demonstrated to enhance cationic polymerization processes by acting as a co-initiator, which can accelerate reaction rates through electron transfer mechanisms.

- Fluorescence Monitoring : The compound's fluorescence properties allow it to serve as an innovative tool for monitoring polymerization progress.

Biochemical Applications

This compound acts as a ligand in biochemical assays:

- Target Interactions : Ongoing studies are investigating its interactions with specific biological targets, which could lead to the development of new diagnostic or therapeutic agents.

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Phenylacetonitrile + Base | Reflux in solvent A |

| 2 | Fluorobenzene + Electrophile | Room temperature |

| 3 | Aminating agent | Stirring overnight |

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression . This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The specific pathways involved may include the regulation of tumor suppressor genes and oncogenes.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile exhibit tunable fluorescence and photoinitiating efficiency based on substituent modifications:

- Electron Donor Groups: Introducing -SCH3 (methylthiophenyl) at the 4-position (S4) significantly enhances extinction coefficients and fluorescence intensity due to improved electron delocalization .

- Donor-Acceptor Pairing: Combining -SCH3 (donor) and -CN (acceptor) in S2 and S3 results in a red shift (~40 nm) but reduces fluorescence intensity, likely due to intramolecular charge transfer quenching .

- Fluorophenyl Position : The 4-fluorophenyl group (target compound) vs. 3-fluorophenyl () alters molecular conformation. The meta-substituted variant exhibits distinct torsion angles (48–56°) between aromatic rings, affecting intermolecular hydrogen bonding and crystal packing .

Crystallographic and Stability Comparisons

- Crystal Structures : The target compound and its 3-fluorophenyl analog form intermolecular N–H⋯N hydrogen bonds, stabilizing dimeric structures . In contrast, naphthyl-substituted derivatives (e.g., 6-naphthalen-1-yl) show greater steric hindrance, leading to twisted conformations and reduced packing efficiency .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., -CF3 in ) exhibit higher thermal stability due to stronger dipole interactions. However, the target compound’s para-fluorophenyl group balances stability and reactivity for photopolymer applications .

Key Research Findings

Structure-Property Relationships : Electron-donating groups at the 4-position optimize fluorescence and photoinitiating efficiency, while acceptor groups induce red shifts at the cost of intensity .

Positional Isomerism : Para-substituted fluorophenyl groups enhance planarity and π-π stacking compared to meta-substituted analogs, improving charge transport in material science applications .

Hydrogen Bonding : Intermolecular N–H⋯N bonds in fluorophenyl derivatives enhance crystalline stability, critical for pharmaceutical co-crystal design .

Biological Activity

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile (CAS Number: 126202-91-3) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, a fluorophenyl substituent, and a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 289.313 g/mol. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in drug development and materials science .

Pharmacological Properties

- Inhibitory Activity : Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE10A. In vitro studies have shown IC50 values ranging from 2.0 µM to 10.0 µM for various derivatives, suggesting strong potential as a multi-target ligand for adenosine receptors (A1R and A2AR) .

- Anti-inflammatory and Anticancer Effects : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, although the specific biological mechanisms are still under investigation. The interactions with biological targets are thought to involve modulation of cAMP levels, which plays a crucial role in various cellular processes .

- Selectivity Profile : The selectivity of this compound against other protein families has been assessed, showing promising selectivity over off-targets, which is essential for minimizing side effects in therapeutic applications .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to act through the inhibition of PDE enzymes, thereby increasing intracellular cAMP levels and influencing various signaling pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on PDE Inhibition : A study published in Pharmacology demonstrated that several synthesized derivatives exhibited potent inhibition against PDE10A with IC50 values below 10 µM. Notably, compounds with specific substituents showed enhanced selectivity towards A1R and A2AR .

- Antiproliferative Activity : Another research effort highlighted the antiproliferative effects of related compounds in cancer cell lines, indicating that structural modifications could enhance their therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | Contains tert-butyl instead of fluorophenyl | Distinct steric effects due to tert-butyl group |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Two phenyl groups on the pyridine ring | Increased conjugation leading to different electronic properties |

| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | Chlorine substitution instead of fluorine | Variation in reactivity due to halogen effects |

This table illustrates how structural variations influence the biological activity and potential applications of pyridine derivatives similar to this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. A representative route includes:

Starting Materials : 4-Fluorophenyl derivatives and cyanopyridine precursors.

Cyclization : Catalyzed by bases (e.g., piperidine) in ethanol under reflux, as seen in analogous chromene syntheses .

Purification : Recrystallization from ethanol or mixed solvents to achieve >95% purity .

Characterization : Confirmed via NMR, IR, and X-ray crystallography to validate the pyridine core and substituent positions .

Advanced: How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Software Tools : Use SHELXL for anisotropic refinement and PLATON to detect twinning or disorder .

- Disorder Handling : Split atomic positions with restrained occupancy ratios (e.g., 70:30) and apply similarity constraints .

- Validation : Cross-check with CIF validation tools to ensure geometric plausibility (e.g., bond lengths within 3σ of expected values) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR : H/C NMR to confirm aromatic proton environments and carbonitrile (C≡N) integration .

- IR : Peaks at ~2200 cm for C≡N and ~3400 cm for NH .

- Mass Spectrometry : High-resolution MS to verify the molecular ion ([M+H]) and fragmentation patterns .

- X-ray Diffraction : Definitive proof of molecular geometry via unit cell parameters and R-factor validation (<0.06) .

Advanced: How to reconcile discrepancies between computational (DFT) and experimental structural data?

Answer:

- Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model π-stacking or fluorine interactions .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to mimic crystallization conditions .

- Validation : Compare calculated vs. experimental torsion angles (e.g., C-F...π deviations <5°) .

Basic: What crystallographic parameters are reported for this compound?

Answer:

| Parameter | Reported Values (Examples) | Source |

|---|---|---|

| Space Group | P-1, P2/c | |

| Unit Cell (Å, °) | a=8.21, b=12.34, c=14.56; α=90, β=105.3, γ=90 | |

| R-factor | 0.055–0.061 | |

| C≡N Bond Length | 1.14–1.16 Å |

Advanced: How to design bioactivity studies using structural analogs?

Answer:

- Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., kinases) due to the compound’s fluorophenyl and pyridine motifs .

- Assay Design : Use fluorescence polarization for binding affinity or microplate calorimetry for thermodynamic profiling .

- Analog Synthesis : Modify the phenyl or fluorophenyl groups to enhance solubility (e.g., hydroxylation) while retaining the pyridine-carbonitrile core .

Advanced: What advanced characterization methods assess thermal stability and purity?

Answer:

- DSC : Heating rates of 10°C/min under nitrogen to identify decomposition points (>200°C typical for pyridines) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.2 min) .

- PXRD : Match experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Basic: How is the amino group’s position confirmed in the pyridine ring?

Answer:

- X-ray Crystallography : Direct visualization of NH placement at C2 via electron density maps .

- H NMR Coupling : Absence of splitting in NH protons (singlet at δ 6.5–7.0 ppm) due to restricted rotation .

Advanced: What computational strategies predict electronic properties (e.g., HOMO-LUMO gaps)?

Answer:

- DFT Calculations : Use Gaussian09 with CAM-B3LYP functional to model charge distribution and frontier orbitals .

- TD-DFT : Simulate UV-Vis spectra (λ~300 nm for π→π* transitions) and compare with experimental data .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.